molecular formula C20H14O2 B13410737 1,3,5-TRIS (3'-aldehyde-4'-hydroxybenzene)benzene

1,3,5-TRIS (3'-aldehyde-4'-hydroxybenzene)benzene

Katalognummer: B13410737
Molekulargewicht: 286.3 g/mol
InChI-Schlüssel: FOCZJOXIKGJASB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene is a complex organic compound characterized by its unique structure, which includes three aldehyde groups and three hydroxybenzene groups attached to a central benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene typically involves multi-step organic reactions. One common method includes the use of 1,3,5-tris(4-hydroxyphenyl)benzene as a starting material. The hydroxyl groups are then converted to aldehyde groups through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

While specific industrial production methods for 1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1,3,5-TRIS (3’-carboxy-4’-hydroxybenzene)benzene.

    Reduction: 1,3,5-TRIS (3’-hydroxymethyl-4’-hydroxybenzene)benzene.

    Substitution: Various ethers or esters depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene is primarily based on its ability to form multiple hydrogen bonds and participate in various chemical reactions. The aldehyde groups can form Schiff bases with amines, while the hydroxy groups can engage in hydrogen bonding, facilitating the formation of complex molecular assemblies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-TRIS (3’-aldehyde-4’-hydroxybenzene)benzene is unique due to the presence of both aldehyde and hydroxy groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form hydrogen bonds and participate in multiple types of reactions makes it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C20H14O2

Molekulargewicht

286.3 g/mol

IUPAC-Name

3-[3-(3-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C20H14O2/c21-13-15-4-1-6-17(10-15)19-8-3-9-20(12-19)18-7-2-5-16(11-18)14-22/h1-14H

InChI-Schlüssel

FOCZJOXIKGJASB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.